molecular formula C7H12Cl2N2S B7985554 N-((2-chlorothiazol-5-yl)methyl)propan-2-amine hydrochloride

N-((2-chlorothiazol-5-yl)methyl)propan-2-amine hydrochloride

Cat. No.: B7985554
M. Wt: 227.15 g/mol
InChI Key: XKEQAIOZEWEAPH-UHFFFAOYSA-N
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Description

N-((2-chlorothiazol-5-yl)methyl)propan-2-amine hydrochloride: is an organic compound with the molecular formula C7H12Cl2N2S. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a chlorinated substituent at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-chlorothiazol-5-yl)methyl)propan-2-amine hydrochloride typically involves the reaction of 2-chlorothiazole-5-carbaldehyde with isopropylamine in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the thiazole ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the chlorinated substituent, converting it to a less reactive form. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Dechlorinated derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-((2-chlorothiazol-5-yl)methyl)propan-2-amine hydrochloride is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the effects of thiazole-containing molecules on various biological systems. It can serve as a model compound for investigating the interactions between thiazole derivatives and biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure can be modified to create derivatives with enhanced biological activity, making it a valuable starting point for drug discovery.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity and stability make it suitable for use in various chemical processes.

Mechanism of Action

The mechanism of action of N-((2-chlorothiazol-5-yl)methyl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions with target molecules, influencing their activity. The chlorinated substituent can also participate in halogen bonding, further modulating the compound’s effects.

Comparison with Similar Compounds

    2-Amino-5-chlorothiazole: A related compound with a similar thiazole ring structure but differing in the substituents attached to the ring.

    N-((2-chlorothiazol-5-yl)methyl)methanamine: Another similar compound with a different alkyl chain length.

Uniqueness: N-((2-chlorothiazol-5-yl)methyl)propan-2-amine hydrochloride is unique due to its specific combination of a thiazole ring, chlorinated substituent, and isopropylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

N-[(2-chloro-1,3-thiazol-5-yl)methyl]propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClN2S.ClH/c1-5(2)9-3-6-4-10-7(8)11-6;/h4-5,9H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEQAIOZEWEAPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CN=C(S1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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